Cas no 921143-16-0 (N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide)

N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide
- N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide
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- Inchi: 1S/C18H13N3O3/c22-17(15-10-13-8-4-5-9-14(13)23-15)19-11-16-20-18(24-21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
- InChI Key: CKYBSUAWVXCHLY-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C=C1C(NCC1N=C(C2=CC=CC=C2)ON=1)=O
N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-4827-10μmol |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-4827-10mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-4827-2mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-5μmol |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-5mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-2μmol |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-1mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-3mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-4827-4mg |
N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
921143-16-0 | 4mg |
$66.0 | 2023-09-11 |
N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide Related Literature
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide
Introduction to N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide (CAS No: 921143-16-0)
N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide, identified by its CAS number 921143-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit a unique structural framework, combining a benzofuran moiety with an oxadiazole ring system. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The benzofuran moiety is a prominent feature in many bioactive molecules, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. Its incorporation into the molecular structure of N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide suggests potential applications in modulating enzyme activity and receptor binding. Additionally, the oxadiazole ring is a well-documented pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The combination of benzofuran and oxadiazole in N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-1-benzofuran-2-carboxamide aligns with this trend, as it offers a promising scaffold for designing next-generation drugs. The compound's structural complexity allows for diverse modifications, enabling chemists to fine-tune its biological activity and pharmacokinetic profile.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule in the development of targeted therapies. The oxadiazole moiety, in particular, has shown promise in inhibiting various kinases and other enzymes implicated in cancer progression. Furthermore, the phenyl group attached to the oxadiazole ring can be engineered to enhance solubility and metabolic stability, crucial factors for drug efficacy and safety.
The benzofuran component also contributes to the compound's overall bioactivity by facilitating interactions with biological targets. Studies have demonstrated that benzofuran derivatives can modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. By targeting these enzymes, N-(5-phenyl-1,2,4-oxadiazol-3-y)methyl-1-benzofuran-2-carboxamide could potentially offer therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like N-(5-\*phenyl-\*1,\*2,\*4-\*oxadiazol-\*3-\*-yl)methyl-\*1-\*benzofuran-\*2-\*-carboxamide. Molecular docking studies have been instrumental in predicting binding affinities and identifying optimal binding modes within target proteins. These insights have guided synthetic efforts toward optimizing the compound's potency and selectivity.
In addition to its pharmaceutical applications, N-(5-\*phenyl-\*1,\*2,\*4-\*oxadiazol-\*3-\*-yl)methyl-\*1-\*benzofuran-\*2-\*-carboxamide holds promise in materials science. The unique electronic properties of its heterocyclic core make it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring its potential use in creating novel optoelectronic materials that could revolutionize display technologies and energy-efficient lighting solutions.
The synthesis of N-(5-\*phenyl-\*1,\*2,\*4-\*oxadiazol-\*3-y)methyl-1-benzofuran-2-carboxamide involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the oxadiazole ring through cycloaddition reactions and subsequent functionalization to introduce the benzofuran moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for research purposes. Continuous improvements in catalytic systems and green chemistry principles have enabled more sustainable synthesis methods. These advancements not only reduce costs but also minimize environmental impact, aligning with global efforts toward sustainable pharmaceutical manufacturing.
Evaluation of N-(5-\*phenyl-\*1,\*2,\*4-\*oxadiazol\*\*\)-3\*\*-yl)methyl\*\*\)-1-benzofuran\*\*\)-2\*\*-carboxamide\*\*\) involves rigorous testing across multiple parameters. Pharmacokinetic studies assess its absorption, distribution, metabolism, excretion (ADME) profile to ensure favorable drug-like properties. Additionally, toxicological assessments are conducted to evaluate its safety profile before moving into clinical trials.
The compound's potential as an anti-inflammatory agent has been particularly highlighted in preclinical studies. In vitro assays have demonstrated its ability to inhibit inflammatory cytokine production by immune cells. These findings suggest that it may serve as an effective therapeutic agent for managing chronic inflammatory diseases without significant side effects.
Future research directions include exploring derivative compounds that may enhance potency or selectivity further. By modifying substituents on the benzofuran or oxadiazole rings, chemists can tailor the molecule's interactions with biological targets. Such modifications could lead to breakthroughs in treating conditions like cancer, inflammation, and neurodegenerative diseases.
The integration of machine learning tools into drug discovery pipelines has accelerated the identification of promising candidates like N-(5\*\*-phenyl\*\*-1,\*\*-2,\*\*-4\*\*-oxadiazol\*\*-3\*\*-yl)methyl\*\*-1-benzofuran\*\*-2\*\*-carboxamide\. These tools predict molecular properties and optimize synthetic pathways based on vast datasets\. This synergy between computational methods and experimental chemistry is driving innovation in medicinal chemistry research\.
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